L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)
CAS No.: 129426-47-7
Cat. No.: VC21333840
Molecular Formula: C21H38N6O7
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129426-47-7 |
---|---|
Molecular Formula | C21H38N6O7 |
Molecular Weight | 486.6 g/mol |
IUPAC Name | (2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoic acid |
Standard InChI | InChI=1S/C21H38N6O7/c1-7-11(4)17(20(32)24-8-14(28)25-13(6)21(33)34)26-15(29)9-23-19(31)16(10(2)3)27-18(30)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,31)(H,24,32)(H,25,28)(H,26,29)(H,27,30)(H,33,34)/t11-,12-,13-,16-,17-/m0/s1 |
Standard InChI Key | KAOCRFBKEXNERP-HLNSEHPISA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES | CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
L-alanyl-L-valylglycyl-L-isoleucylglycyl-L-alanine is a peptide composed of six amino acids in a specific sequence. The peptide is commonly abbreviated in scientific literature as AVGIGA, representing its amino acid sequence: Alanine-Valine-Glycine-Isoleucine-Glycine-Alanine. This compound has a defined stereochemistry with all amino acids in the L-configuration except for glycine which lacks chirality .
Basic Chemical Properties
The compound exhibits specific physicochemical characteristics that define its behavior in biological and experimental settings. Table 1 summarizes its key chemical properties.
Property | Value |
---|---|
CAS Number | 129426-47-7 |
Molecular Formula | C₂₁H₃₈N₆O₇ |
Molecular Weight | 486.6 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | 920.3°C at 760 mmHg |
Flash Point | 510.4°C |
Refractive Index | 1.515 |
IUPAC Name | L-alanyl-L-valyl-glycyl-L-isoleucyl-glycyl-L-alanine |
Table 1: Physicochemical properties of L-alanyl-L-valylglycyl-L-isoleucylglycyl-L-alanine
Structural Configuration
The compound's three-dimensional structure is characterized by its peptide bonds connecting the six amino acid residues. Due to its complexity and flexibility, conformer generation is disallowed when attempting computational 3D modeling approaches . The peptide contains five chiral centers which contribute to its specific biological recognition and function. The hydrophobic amino acids (valine and isoleucine) in its sequence suggest potential interactions with biological membranes .
Biological Significance and Origin
Relation to HIV Envelope Glycoproteins
This hexapeptide carries significant biological relevance as it has been identified as a fragment of the HIV-1 glycoprotein 41 (gp41), specifically from the N-terminal region of the HIV-1-BH10 strain . The gp41 protein plays a crucial role in the fusion of viral and cellular membranes during HIV infection .
HIV-1 gp41 is composed of several functional segments that undergo extensive refolding during fusion activation, including:
-
Fusion peptide (FP)
-
Fusion peptide proximal region (FPPR)
-
Heptad repeat region 1 (HR1)
-
Loop region
-
Heptad repeat region 2 (HR2)
-
Membrane proximal external region (MPER)
-
Transmembrane region (TMR)
The AVGIGA sequence is part of this complex machinery involved in the conformational changes that facilitate viral entry into host cells.
Structural Role in HIV Fusion Mechanism
Research has shown that the HIV-1 gp120/gp41 trimer undergoes a series of conformational changes to catalyze gp41-induced fusion of viral and cellular membranes. The fusion process involves reorganization of these proteins, transitioning from a prefusion state to a post-fusion conformation . This hexapeptide, as part of the gp41 structure, may participate in these critical conformational changes that drive membrane fusion.
Research Applications
Antiviral Drug Development
The peptide has potential applications in antiviral research as a model for studying HIV fusion mechanisms. Understanding the structural properties of gp41 fragments like L-alanyl-L-valylglycyl-L-isoleucylglycyl-L-alanine provides insight for developing fusion inhibitors that could prevent HIV entry into host cells .
Research suggests that peptides targeting specific regions of gp41 can function as potent inhibitors of membrane fusion. For example, enfuvirtide (T-20), a clinically approved viral fusion inhibitor, targets the NHR domain of gp41 . Similar peptide-based strategies might be developed by studying the interactions of the AVGIGA sequence within the fusion process.
Immunological Research
The peptide may also serve as a valuable tool in immunological studies related to HIV. The gp41 protein contains epitopes recognized by broadly neutralizing antibodies (bnAbs), which are targets for vaccine development . Peptides derived from gp41, including the AVGIGA sequence, could potentially be used to investigate antibody binding and neutralization mechanisms.
Studies have identified several antibodies targeting different regions of gp41, including 10E8, which recognizes epitopes in the membrane-proximal external region (MPER) . Understanding how these antibodies interact with specific peptide sequences like AVGIGA could provide valuable insights for HIV vaccine design.
Synthetic Analogues and Related Peptides
Comparison with Similar Peptides
While L-alanyl-L-valylglycyl-L-isoleucylglycyl-L-alanine has its unique structure and properties, it shares similarities with other peptides composed of the same amino acids but in different sequences. For comparison, Table 2 presents this hexapeptide alongside another related peptide.
Property | L-Alanyl-L-valylglycyl-L-isoleucylglycyl-L-alanine | Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine |
---|---|---|
CAS Number | 129426-47-7 | 71371863 |
Sequence | AVGIGA | GVVIA |
Molecular Formula | C₂₁H₃₈N₆O₇ | C₂₁H₃₈N₆O₆ |
Molecular Weight | 486.6 g/mol | 457.6 g/mol |
PLN | H-AVGIGA-OH | H-GVVIA-OH |
Table 2: Comparison between L-alanyl-L-valylglycyl-L-isoleucylglycyl-L-alanine and a related peptide
Structure-Activity Relationships
The specific amino acid sequence of peptides significantly influences their structural and functional properties. Research on dipeptides such as L-alanyl-L-valine and L-valyl-L-alanine has demonstrated that even small changes in sequence can greatly affect their physical properties, including sorption capacity for organic compounds and thermal stability .
This principle extends to larger peptides like the hexapeptide AVGIGA, where the precise arrangement of amino acids determines its ability to participate in specific biological interactions, particularly in the context of viral fusion mechanisms .
Brand | Product Name | Purity | Price Range | Estimated Delivery |
---|---|---|---|---|
Supplier 1 | L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) | - | To inquire | April 21, 2025 |
Supplier 2 | HIV (gp41) Fragment | Min. 95% | 331.00 € ~ 2,431.00 € | June 16, 2025 |
Table 3: Commercial availability of L-alanyl-L-valylglycyl-L-isoleucylglycyl-L-alanine
The synthesis of this hexapeptide typically follows standard solid-phase peptide synthesis protocols, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The specific production methods may vary between manufacturers but generally aim to ensure high purity and correct stereochemistry at each chiral center.
Conservation and Variability in HIV Strains
Studies on HIV envelope transmembrane glycoproteins have identified regions of high conservation across viral strains, which is critical information for developing broadly effective therapeutic and diagnostic strategies.
Research has shown that certain domains of gp41, including the fusion peptide, its proximal region, the N-heptad repeat, and the membrane-proximal external region, exhibit high conservation with ≥84% of conserved amino acids in the HIV-1 consensus sequence . These conserved regions are often the targets of broadly neutralizing antibodies.
The conservation level of specific peptide sequences like AVGIGA across HIV variants provides valuable information for rational design of drugs, vaccines, and molecular detection tests targeting the HIV transmembrane glycoprotein .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume